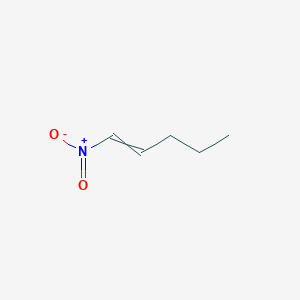

1-Nitropent-1-ene

描述

Significance of Conjugated Nitroalkenes in Contemporary Chemistry

Conjugated nitroalkenes are recognized as highly important building blocks in modern organic synthesis. chemsrc.commetu.edu.tr Their significance is primarily due to their high electrophilicity, which results in pronounced reactivity towards nucleophilic agents. chemsrc.commetu.edu.tr This reactivity makes them ideal substrates for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key applications of conjugated nitroalkenes include:

Michael Addition: They are excellent Michael acceptors, reacting with a wide array of nucleophiles. Asymmetric versions of this reaction are pivotal for creating chiral molecules, which are essential in pharmaceutical synthesis. arkat-usa.orgresearchgate.net

Cycloaddition Reactions: Conjugated nitroalkenes are versatile partners in cycloaddition reactions. They can function as dienophiles in [4+2] Diels-Alder reactions and as partners for three-atom components in [3+2] cycloadditions, providing straightforward routes to five- and six-membered cyclic systems. chemsrc.comsci-rad.com

Domino Reactions: The multiple reactive sites in nitroalkenes allow for their use in domino or cascade reactions, where several bonds are formed in a single operation, leading to the rapid assembly of complex molecular architectures. rwth-aachen.denih.gov

Functional Group Transformations: The nitro group is a uniquely versatile functional group that can be converted into a wide range of other functionalities, including amines, hydroxylamines, ketones, and nitriles. chemsrc.com This transformability greatly expands the synthetic utility of the adducts derived from nitroalkene reactions.

The high reactivity and synthetic versatility of conjugated nitroalkenes make them particularly suitable for the synthesis of biologically active compounds and key intermediates for pharmaceuticals, such as antibiotics and alkaloids. researchgate.netguidechem.com

Historical Context of 1-Nitropent-1-ene Research

The chemistry of nitro compounds has a long history, dating back to the 19th century. thieme-connect.de A foundational reaction for the synthesis of nitroalkenes is the Henry reaction, or nitroaldol reaction, first reported by Louis Henry in 1895. chemblink.com This reaction combines a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol, the direct precursor to a nitroalkene. chemblink.com

Early methods for converting these β-nitro alcohols into nitroalkenes, such as this compound, often involved simple dehydration. However, these early procedures were frequently harsh, requiring very high temperatures, sometimes in the range of 290-350°C, which limited their practical application. researchgate.net Over time, more controlled and milder laboratory-scale methods were developed. A notable preparation for (E)-1-nitropent-1-ene involves the elimination reaction of nitropentyl acetate (B1210297) using sodium carbonate as a base in refluxing benzene, demonstrating the progression towards more refined synthetic protocols. radomir.com.pl The development of these more accessible synthetic routes has been crucial for exploring the full potential of this compound in the academic and research landscape.

Academic and Research Landscape of this compound

In contemporary research, this compound and its derivatives are frequently employed as key substrates in the development of new synthetic methodologies, particularly in the field of asymmetric catalysis. The focus is often on creating stereochemically complex molecules that are valuable as pharmaceutical intermediates.

Asymmetric Michael Additions: this compound is a common substrate in the development of catalytic, asymmetric Michael additions. For instance, the reaction of diethyl malonate with this compound catalyzed by novel chiral Ni(II) complexes has been shown to produce the corresponding adduct with up to 91% enantiomeric excess (ee). researchgate.net This adduct is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam. researchgate.net Similarly, a derivative, (E)-4-methyl-1-nitropent-1-ene, is a crucial starting material in the formal asymmetric synthesis of Pregabalin, where a Michael addition step proceeds with 81% ee using an organocatalyst. metu.edu.tr

Domino Reactions: The reactivity of this compound derivatives has been harnessed in sophisticated domino reactions. A diastereo- and enantioselective organocatalytic domino reaction between aliphatic aldehydes and (E)-5-iodo-1-nitropent-1-ene has been developed to access complex cyclic γ-nitroaldehydes. rwth-aachen.derwth-aachen.de These reactions can achieve moderate to good yields (40-62%) and excellent stereoselectivities, with diastereomeric ratios up to >99:1 and enantiomeric excesses between 93-97%. rwth-aachen.de

Cycloaddition and Other Reactions: The academic landscape also includes studies on the participation of this compound in cycloaddition reactions. For example, it has been used as a reactant in polar [2+3] cycloadditions with nitrones. radomir.com.pl Other research has explored its behavior in different reaction environments, noting that under certain acidic conditions, expected annulation reactions with substrates like 1,3-cyclohexanedione (B196179) may fail, which is attributed to the deactivation of the nitroalkene's electrophilicity by electron-donating alkyl groups. brieflands.com In other studies, (E)-1-nitropent-1-ene was used as a substrate in chiral betaine-mediated peroxidation reactions, which proceeded to 40% conversion. chinesechemsoc.org

Interactive Table 2: Research Findings on Reactions Involving this compound and Its Derivatives

| Reaction Type | Substrates | Catalyst/Conditions | Product/Intermediate | Yield | Stereoselectivity |

|---|---|---|---|---|---|

| Asymmetric Michael Addition | This compound, Diethyl malonate | Chiral Ni(II) Complex | (R)-diethyl 2-(1-nitropentan-2-yl)malonate | - | up to 91% ee researchgate.net |

| Asymmetric Michael Addition | (E)-4-Methyl-1-nitropent-1-ene, Diethyl malonate | Bifunctional Acid/Base Organocatalyst | (S)-Diethyl-2-(4-methyl-1-nitropentan-2-yl)malonate | 86% metu.edu.tr | 81% ee metu.edu.tr |

| Domino Reaction | (E)-5-Iodo-1-nitropent-1-ene, Aliphatic Aldehydes | Diphenylprolinol silyl (B83357) ether | Cyclic γ-nitroaldehyde | 40-62% rwth-aachen.de | dr 66:34 to >99:1, ee 93-97% rwth-aachen.de |

| [2+3] Cycloaddition | (E)-1-Nitropent-1-ene, (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone | Thermal | Isoxazolidine derivative | - | Regio- and stereoselective radomir.com.pl |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-nitropent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVERFORUNDPQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00710334 | |

| Record name | 1-Nitropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3156-72-7 | |

| Record name | 1-Nitropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 Nitropent 1 Ene

Electrophilic Nature and Nucleophilic Additions

Conjugated nitroalkenes, including 1-nitropent-1-ene, are characterized by their high global electrophilicity. sci-rad.comresearchgate.net This electrophilic nature is a direct consequence of the potent electron-withdrawing capacity of the nitro group, which polarizes the carbon-carbon double bond. This polarization renders the β-carbon atom electron-deficient and, therefore, highly susceptible to attack by a wide range of nucleophiles. sci-rad.comresearchgate.netsavemyexams.com This inherent reactivity makes this compound a valuable and versatile building block in organic synthesis. sci-rad.comresearchgate.net The addition of a nucleophile to the electrophilic alkene is known as a conjugate or 1,4-addition. masterorganicchemistry.commakingmolecules.com The reaction is driven by the formation of a stable enolate intermediate, which is subsequently protonated to yield the final product. masterorganicchemistry.comwikipedia.org

Michael Addition Reactions

The Michael addition, a subset of conjugate additions, is one of the most significant reactions involving this compound. wikipedia.org In this reaction, a soft nucleophile, typically a stabilized enolate, adds to the β-carbon of the nitroalkene. libretexts.orglibretexts.org The resulting nitroalkane products are highly versatile intermediates that can be transformed into various other functional groups. arkat-usa.orgbeilstein-journals.orgbeilstein-journals.org

Asymmetric Michael addition is a powerful strategy for creating stereogenic centers, and this compound has been successfully employed as a substrate in such reactions. arkat-usa.orgresearchgate.net These reactions utilize chiral catalysts to control the stereochemical outcome, leading to enantiomerically enriched products. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

For instance, the asymmetric addition of diethyl malonate to this compound has been achieved using Ni(II) complexes with chiral ligands derived from (1R,2R)‐1,2‐diphenylethane‐1,2‐diamine. researchgate.net This reaction yields (R)-diethyl 2-(1-nitropentan-2-yl)malonate with high enantiomeric excess (ee). researchgate.net The resulting nitroester is a key intermediate in the synthesis of the antiepileptic drug brivaracetam. researchgate.net Similarly, bifunctional chiral squaramide-amine catalysts have been explored, though aliphatic nitroolefins like (E)-1-nitropent-1-ene showed lower reactivity compared to aromatic counterparts in additions with ketones. arkat-usa.org

Another study demonstrated the use of binaphthyl-modified chiral bifunctional organocatalysts for the Michael addition of 2-hydroxy-1,4-naphthoquinones to various nitroalkenes. While most examples focused on nitrostyrenes, the methodology was shown to be applicable to β-alkyl-substituted nitroalkenes like 4-methyl-1-nitropent-1-ene, which afforded the product in high yield and excellent enantioselectivity. beilstein-journals.orgbeilstein-journals.org

The following table summarizes selected research findings on the asymmetric Michael addition involving derivatives of this compound.

| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product | Yield (%) | ee (%) | Ref |

| (E)-1-Nitropent-1-ene | Diethyl malonate | Ni(II) complex with chiral N,N'-dibenzylated ligand | (R)-diethyl 2-(1-nitropentan-2-yl)malonate | - | up to 91 | researchgate.net |

| (E)-4-Methyl-1-nitropent-1-ene | Dimethyl malonate | Quinidine derivative | dimethyl (S)-2-(4-methyl-1-nitropentan-2-yl)malonate | - | - | buchler-gmbh.com |

| (E)-4-Methyl-1-nitropent-1-ene | 2-Hydroxy-1,4-naphthoquinone | Binaphthyl-modified organocatalyst | Chiral functionalized naphthoquinone | High | 97 | beilstein-journals.orgbeilstein-journals.org |

| (E)-4-Methyl-1-nitropent-1-ene | Acetoacetic ester | Cupreidine | (3S)-ethyl-2-acetyl-5-methyl-3-(nitromethyl)hexanoate | - | - | google.com |

| 4-Methyl-1-nitropent-1-ene | Diethyl malonate | NiCl₂·6H₂O, (S,S)-N,N'-dibenzylcyclohexane-1,2-diamine, triethylamine (B128534) | Diethyl[3-methyl-(1S)-(nitromethyl)butyl]malonate | - | - | google.com |

Data not always available in the provided search results is denoted by "-".

Intermolecular Michael additions are reactions between two separate molecules, the Michael donor and the Michael acceptor. organicreactions.org The reaction of this compound with various nucleophiles falls into this category, leading to the formation of a single new carbon-carbon bond. beilstein-journals.orgresearchgate.net For example, the reaction between 2-hydroxy-1,4-naphthoquinones and 4-methyl-1-nitropent-1-ene is a case of intermolecular Michael addition. beilstein-journals.orgbeilstein-journals.org These reactions are fundamental for constructing larger molecules from simpler precursors.

The intramolecular Michael addition occurs when the nucleophile and the nitroalkene acceptor are part of the same molecule, leading to the formation of a cyclic product. organicreactions.org This strategy is highly efficient for constructing carbo- and heterocyclic rings. organicreactions.org

A notable example involves a diastereo- and enantioselective organocatalytic domino reaction between aliphatic aldehydes and (E)-5-iodo-1-nitropent-1-ene. rwth-aachen.de This reaction, catalyzed by a diphenylprolinol silyl (B83357) ether, proceeds through an enamine-enamine mechanism. The initial Michael addition is followed by an intramolecular alkylation (a subsequent nucleophilic attack), forming cyclic γ-nitroaldehydes of the cyclopentane (B165970) type with excellent enantiomeric excesses (93-97% ee). rwth-aachen.degelest.com This cascade, or domino, process allows for the rapid construction of complex molecular architectures from simple starting materials. rwth-aachen.de Such sequences, where a Michael addition triggers subsequent bond-forming events like an aldol (B89426) reaction (Robinson annulation), are powerful tools in synthesis. libretexts.org

Other Nucleophilic Addition Reactions

Beyond the well-studied Michael addition, the electrophilic double bond of this compound is reactive towards other nucleophiles. researchgate.net The general principle involves the attack of a nucleophile on the electron-poor β-carbon of the nitroalkene. savemyexams.commakingmolecules.com While Michael additions typically involve carbon-based nucleophiles (enolates), other heteroatomic nucleophiles such as amines and thiols can also participate in conjugate additions to nitroalkenes. makingmolecules.comresearchgate.net For example, the reaction of 1-nitrobutadiene with aniline (B41778) primarily yields the 1,4-addition product. researchgate.net Although specific examples detailing non-Michael type nucleophilic additions to this compound are less common in the surveyed literature, the general reactivity pattern of nitroalkenes suggests that such transformations are feasible. makingmolecules.comresearchgate.net

Cycloaddition Reactions

Conjugated nitroalkenes are excellent partners in various cycloaddition reactions, where they act as the electrophilic component. sci-rad.comresearchgate.net These reactions are pivotal for the synthesis of five- and six-membered heterocyclic and carbocyclic systems. sci-rad.comresearchgate.netrsc.org

This compound has been shown to participate in polar [2+3] cycloaddition reactions. A specific study investigated the reaction between (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone and (E)-1-nitropent-1-ene, highlighting its utility as a dipolarophile in constructing five-membered heterocyclic rings. radomir.com.pl

Furthermore, nitroalkenes are known to act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes. sci-rad.comresearchgate.net They can also undergo hetero-Diels-Alder reactions. sci-rad.comresearchgate.net For instance, a (4+2) cycloaddition between a suitably substituted nitroalkene and a vinyl ether was a key step in an efficient asymmetric synthesis, forming a 1,2-oxazine-N-oxide intermediate. researchgate.net These cycloaddition pathways provide direct access to complex cyclic structures that are valuable in synthetic chemistry. sci-rad.comresearchgate.net

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions)

[3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. organic-chemistry.org In these reactions, a 1,3-dipole reacts with a dipolarophile, a molecule containing a π-bond, such as the alkene functionality in this compound. organic-chemistry.orgwikipedia.org The electron-deficient nature of the double bond in this compound makes it an excellent dipolarophile for reactions with electron-rich dipoles. These reactions are typically concerted and proceed with high stereospecificity. wikipedia.org

Nitrile N-oxides are among the most common 1,3-dipoles used in cycloaddition reactions with nitroalkenes. ijpcbs.com The reaction of a nitrile N-oxide with an alkene like this compound is a classic example of a Huisgen 1,3-dipolar cycloaddition, leading to the formation of isoxazoline (B3343090) rings. organic-chemistry.orgijpcbs.com The regioselectivity of this reaction is controlled by the electronic properties of the reactants. Typically, the oxygen atom of the nitrile oxide adds to the β-carbon of the nitroalkene, and the carbon atom of the nitrile oxide adds to the α-carbon. mdpi.com

Besides nitrile oxides, other 1,3-dipoles such as nitrones and thionitrones also react with conjugated nitroalkenes. growingscience.comgrowingscience.comrsc.org For instance, the reaction of nitrones with nitroalkenes yields nitro-substituted isoxazolidines. growingscience.comrsc.org Thionitrones react with nitroethene to produce nitroisothiazolidines, demonstrating the versatility of nitroalkenes in forming various five-membered heterocyclic systems. growingscience.com

The [3+2] cycloaddition of this compound and its analogs with 1,3-dipoles provides direct access to a variety of nitro-functionalized five-membered heterocycles. sci-rad.com

Isoxazolines: The most common outcome of the reaction between a nitrile N-oxide and a nitroalkene is the formation of a nitro-functionalized isoxazoline. mdpi.comorganic-chemistry.org These reactions are highly regioselective and provide a reliable method for synthesizing these valuable heterocyclic scaffolds. mdpi.com The resulting isoxazolines can serve as precursors to other important molecules, such as β-hydroxycarbonyl compounds, through subsequent chemical transformations. wikipedia.org

Oxadiazolines: While the direct [3+2] cycloaddition of a nitroalkene to form an oxadiazoline is less common, related methodologies exist. For example, 1,2,4-oxadiazolines can be synthesized through the 1,3-dipolar cycloaddition of in-situ generated nitrile oxides with imines. ijpcbs.com This highlights the utility of nitrile oxides, which can be generated from nitroalkanes, in the synthesis of various heterocyclic systems.

Isothiazolidines: The synthesis of nitro-functionalized isothiazolidines can be achieved through the [3+2] cycloaddition of thionitrones with conjugated nitroalkenes. growingscience.com A computational study on the reaction between parent thionitrone and nitroethene has shown that this reaction is feasible and leads to the formation of a nitroisothiazolidine ring. growingscience.com

| Dipole | Dipolarophile | Heterocyclic Product | Reference |

| Nitrile N-Oxide | This compound (analog) | Nitro-isoxazoline | mdpi.commdpi.com |

| Nitrone | This compound (analog) | Nitro-isoxazolidine | growingscience.comrsc.org |

| Thionitrone | Nitroethene | Nitro-isothiazolidine | growingscience.com |

Diels-Alder Reactions (Dienophilic Role of this compound)

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. atc.ioiitk.ac.in The electron-withdrawing nitro group in this compound significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, making it a potent dienophile for reactions with electron-rich dienes. rsc.orgresearchgate.net This is a "normal-electron-demand" Diels-Alder reaction. researchgate.net

The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product. atc.io For example, a cis-dienophile will lead to a cis-substituted cyclohexene (B86901) ring. The reaction typically favors the formation of the endo product under kinetic control due to secondary orbital interactions.

While specific examples involving this compound are not extensively documented in readily available literature, the dienophilic nature of numerous other conjugated nitroalkenes, such as 1-nitronaphthalene (B515781) and various β-nitrostyrenes, is well-established, indicating that this compound would behave similarly. researchgate.net

| Diene | Dienophile | Product Type | Reference |

| Conjugated Diene | This compound | Nitro-substituted cyclohexene | rsc.orgresearchgate.net |

| Cyclopentadiene | Nitroalkene | Nitro-substituted bicyclic adduct | sci-rad.com |

Hetero Diels-Alder Reactions

The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. frontiersin.org Conjugated nitroalkenes like this compound can act as heterodienes in these reactions, specifically in inverse-electron-demand scenarios where they react with electron-rich dienophiles. frontiersin.org

A notable example is the non-catalyzed hetero-Diels-Alder reaction between conjugated nitroalkenes and electron-rich alkenes like vinyl ethers. osi.lv In this reaction, the nitroalkene acts as a 4π component, with the nitro group participating in the cycloaddition. This leads to the formation of 1,2-oxazine N-oxides, which are six-membered heterocyclic rings containing both nitrogen and oxygen. osi.lvbohrium.com These reactions often proceed with high regioselectivity and under mild conditions. osi.lv

| Heterodiene (4π component) | Dienophile (2π component) | Heterocyclic Product | Reference |

| This compound (analog) | Vinyl Ether | Nitro-substituted 1,2-oxazine N-oxide | osi.lvbohrium.com |

| Nitrosoalkene | Electron-rich alkene | 1,2-oxazine | researchgate.net |

[2+1] and [4+1] Cycloadditions (e.g., with Dichlorocarbene)

Beyond [3+2] and [4+2] cycloadditions, this compound and related nitroalkenes can participate in other cycloaddition pathways, such as [2+1] and [4+1] cycloadditions.

A key example of a [2+1] cycloaddition is the reaction with carbenes. youtube.comscribd.com The reaction of a conjugated nitroalkene with dichlorocarbene (B158193) (generated, for example, from chloroform (B151607) and a base) can theoretically proceed via two competing pathways: a [2+1] cycloaddition across the C=C double bond to form a nitro-substituted dichlorocyclopropane, or a [4+1] cycloaddition involving the nitro group to form a five-membered cyclic nitronate. Computational studies suggest that for 1-substituted nitroalkenes like this compound, the [2+1] pathway to the cyclopropane (B1198618) derivative is kinetically favored.

[4+1] annulation reactions have also been developed using sulfur ylides as the one-carbon component. These reactions provide a route to isoxazoline N-oxides, which are valuable synthetic intermediates.

| Reactant 1 | Reactant 2 | Cycloaddition Type | Product Type |

| This compound (analog) | Dichlorocarbene | [2+1] | Nitro-dichlorocyclopropane |

| This compound (analog) | Dichlorocarbene | [4+1] | Cyclic Nitronate |

| Nitroalkene | Sulfur Ylide | [4+1] | Isoxazoline N-oxide |

Rearrangement Reactions

This compound and its derivatives can undergo various rearrangement reactions, often triggered by specific reagents or conditions, leading to structurally diverse products.

One documented example involves a derivative, (E)-5-iodo-1-nitropent-1-ene. researchgate.net In the presence of a proline-based organocatalyst acting as a mild base, this compound undergoes deprotonation at the γ-position, followed by an intramolecular nucleophilic substitution to yield a β-cyclopropyl nitroalkene. researchgate.net This demonstrates the potential for rearrangements involving the alkyl chain of this compound.

Another type of rearrangement is the Ferrier rearrangement, which has been observed in carbohydrate-derived nitroalkenes. rsc.org This reaction involves the migration of an acetate (B1210297) group, transforming the nitroalkene into a different isomer. rsc.org

Furthermore, the cycloadducts resulting from Diels-Alder reactions of nitroalkenes can themselves undergo rearrangements. For instance, O-allyl nitronic esters, formed from the [4+2] cycloaddition of nitroalkenes with allyl-containing dienes, can undergo a ijpcbs.comijpcbs.com-sigmatropic rearrangement, similar to the Claisen rearrangement, to furnish 4-nitrocyclohexenes.

A radical-based rearrangement has also been observed in the reduction of 1-bromo-1-nitropent-4-ene with tri-n-butyltin hydride. rsc.org At low concentrations of the hydride, the intermediate radical undergoes cyclization and rearrangement to form 1-nitrocyclopentane. rsc.org

| Starting Material Class | Reaction/Conditions | Rearrangement Type | Product Type |

| (E)-5-Iodo-1-nitropent-1-ene | Organocatalyst (Proline-based) | Intramolecular substitution | β-Cyclopropyl nitroalkene |

| Carbohydrate-derived nitroalkene | Acid catalyst (e.g., BF3) | Ferrier Rearrangement | Rearranged nitroalkene isomer |

| O-Allyl nitronic ester (from Diels-Alder) | Thermal or Lewis acid | ijpcbs.comijpcbs.com-Sigmatropic Rearrangement | 4-Nitrocyclohexene |

| 1-Bromo-1-nitropent-4-ene | Low [Bu3SnH] | Radical cyclization/rearrangement | 1-Nitrocyclopentane |

Redox Chemistry of the Nitro Group in this compound

The nitro group of this compound is a versatile functional group that can undergo a variety of redox transformations. These reactions are fundamental in synthetic organic chemistry, providing pathways to valuable chemical intermediates. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the adjacent carbon-carbon double bond, making it susceptible to both reduction and oxidation.

Reductive Transformations to Amines and Derivatives

The reduction of the nitro group in this compound is a key transformation that leads to the formation of pentylamine, a primary amine with wide applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This reduction can be achieved through several established methods, primarily involving catalytic hydrogenation or chemical reducing agents.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroalkenes to the corresponding saturated amines. scienceopen.comchim.it For this compound, this process involves the simultaneous reduction of the nitro group and the carbon-carbon double bond to yield pentylamine. scienceopen.com

Commonly used catalysts for this transformation include:

Raney Nickel: Often used for the reduction of both aliphatic and aromatic nitro compounds. arkat-usa.orgdicp.ac.cn It is particularly useful when trying to avoid the dehalogenation of aromatic halides that might be present in more complex substrates. arkat-usa.org

Palladium on Carbon (Pd/C): A versatile and effective catalyst for the hydrogenation of nitro groups to amines. arkat-usa.org

Platinum(IV) oxide (PtO₂): Another effective catalyst for the reduction of aliphatic nitro compounds. scienceopen.com

The general reaction scheme for the catalytic hydrogenation of this compound to pentylamine is as follows:

This compound → Pentylamine

The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere.

Chemical Reduction:

Alternatively, chemical reducing agents can be employed to convert this compound to pentylamine.

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing α,β-unsaturated nitro compounds to saturated amines. scienceopen.comarkat-usa.org The reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF). chinesechemsoc.org However, it is important to note that with aromatic nitro compounds, LiAlH₄ can sometimes lead to the formation of azo compounds. arkat-usa.org

Iron in Acetic Acid: This combination provides a milder method for the reduction of nitro groups to amines and can be advantageous when other reducible functional groups are present in the molecule. scienceopen.comarkat-usa.org

Zinc Dust and Formic Acid/Ammonium (B1175870) Formate: These reagents can also be used for the reduction of aliphatic nitro compounds. scienceopen.com

Synthesis of N-pentylacetamide:

Once pentylamine is synthesized, it can be readily converted to its derivatives, such as N-pentylacetamide. This is typically achieved through an acylation reaction where pentylamine is treated with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride or acetic acid byproduct.

Pentylamine → N-pentylacetamide

This two-step sequence, involving the reduction of this compound followed by acylation, provides a reliable route to N-alkylacetamides.

Table 1: General Conditions for Reductive Transformation of Aliphatic Nitroalkenes

| Reagent/Catalyst | Conditions | Product |

| H₂ / Raney Ni | Ethanol, Room Temperature | Saturated Amine |

| H₂ / Pd/C | Methanol, H₂ atmosphere | Saturated Amine |

| LiAlH₄ | Tetrahydrofuran | Saturated Amine |

| Fe / Acetic Acid | Reflux | Saturated Amine |

Oxidative Transformations (e.g., Peroxidation, Epoxidation)

The carbon-carbon double bond in this compound, being electron-deficient due to the adjacent nitro group, is susceptible to oxidative transformations such as peroxidation and epoxidation. These reactions provide access to highly functionalized and reactive intermediates.

Peroxidation:

The asymmetric peroxidation of α,β-unsaturated nitroalkenes has been a subject of research, providing a route to chiral β-peroxy nitro compounds. In a study investigating a chiral betaine-mediated asymmetric peroxidation, it was noted that the reaction of (E)-1-nitropent-1-ene with cumyl hydroperoxide in the presence of a specific catalyst stopped at 40% conversion under the standard conditions. chinesechemsoc.orgchinesechemsoc.org This highlights the specific reactivity of aliphatic nitroalkenes like this compound in such transformations.

Organocatalytic methods have been developed for the peroxidation of nitroalkenes. For instance, diaryl-2-pyrrolidinemethanol derivatives have been used as catalysts with tert-butyl hydroperoxide as the oxidant, yielding β-peroxy nitroalkanes in good yield and enantioselectivity for various nitroalkenes. chim.it

Epoxidation:

The epoxidation of electron-poor alkenes, including nitroalkenes, is a valuable transformation for the synthesis of α-nitro epoxides. These epoxides are versatile synthetic intermediates. Organocatalytic methods have been developed for the asymmetric epoxidation of nitroalkenes.

For example, the epoxidation of nitroolefins with tert-butyl hydroperoxide (t-BuOOH) in the presence of a base like 1,8-diazabicycloundec-7-ene (DBU) can generate the corresponding α-nitro epoxides. researchgate.net Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol derivatives, can be employed to achieve enantioselective epoxidation. scienceopen.comchim.itrsc.orgcsic.es

The reaction of this compound with an oxidizing agent like hydrogen peroxide or a hydroperoxide in the presence of a suitable catalyst would be expected to yield 1-nitro-1,2-epoxypentane.

Table 2: General Conditions for Oxidative Transformation of α,β-Unsaturated Nitroalkenes

| Transformation | Oxidant | Catalyst/Conditions | Product |

| Peroxidation | Cumyl hydroperoxide | Chiral Betaine (B1666868) | β-Peroxy nitroalkane |

| Peroxidation | tert-Butyl hydroperoxide | Diaryl-2-pyrrolidinemethanol derivative | β-Peroxy nitroalkane |

| Epoxidation | tert-Butyl hydroperoxide | 1,8-Diazabicycloundec-7-ene (DBU) | α-Nitro epoxide |

| Asymmetric Epoxidation | Hydrogen Peroxide / Hydroperoxides | Chiral Organocatalysts (e.g., from Cinchona alkaloids, Prolinol derivatives) | Chiral α-Nitro epoxide |

Advanced Catalytic Approaches in 1 Nitropent 1 Ene Chemistry

Asymmetric Catalysis for Enantioselective Synthesis

The enantioselective functionalization of 1-nitropent-1-ene is a key strategy for producing optically active compounds that can serve as intermediates for pharmaceuticals and other bioactive molecules. Both organocatalysis and metal-based catalysis have proven effective in achieving high stereoselectivity.

Chiral Organocatalysis

Organocatalysis has emerged as a powerful, metal-free tool for asymmetric synthesis. In the context of this compound derivatives, various chiral small molecules have been employed to catalyze stereoselective transformations.

A notable application involves a diastereo- and enantioselective organocatalytic domino reaction between aliphatic aldehydes and (E)-5-iodo-1-nitropent-1-ene. rwth-aachen.derwth-aachen.de This reaction, catalyzed by diphenylprolinol silyl (B83357) ether, proceeds through an enamine-enamine mechanism to afford cyclic γ-nitroaldehydes. rwth-aachen.derwth-aachen.de The process yields products with moderate to good yields (40-62%), moderate to excellent diastereomeric ratios (66:34 to >99:1), and outstanding enantiomeric excesses (93-97% ee). rwth-aachen.de

In another example, the asymmetric Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes, including 4-methyl-1-nitropent-1-ene, has been successfully catalyzed by binaphthyl-derived tertiary amine-thiourea organocatalysts. beilstein-journals.org This method provides the corresponding Michael adducts in high yield with excellent enantioselectivity (97% ee). beilstein-journals.org The development of bifunctional organocatalysts based on cinchona alkaloids has also been significant. google.com These catalysts have been used in the highly enantioselective conjugate addition of dimethyl malonate to 4-methyl-1-nitropent-1-ene. google.com Similarly, chiral thiourea (B124793) catalysts have been utilized in the stereoselective nucleophilic addition of diethylmalonate to trans-4-methyl-1-nitropent-1-ene, a key step in a continuous flow synthesis of a precursor to (S)-Pregabalin. mdpi.com

While highly effective for certain reactions, some classes of organocatalysts have shown limitations. For instance, novel squaramide-amine catalysts displayed very low reactivity with (E)-1-nitropent-1-ene in the Michael addition of cyclohexanone, with only trace amounts of the product being observed. arkat-usa.orgresearchgate.net Likewise, in catalytic asymmetric peroxidation reactions using betaine (B1666868) catalysts, the reaction involving (E)-1-nitropent-1-ene stopped at only 40% conversion under standard conditions. chinesechemsoc.orgchinesechemsoc.org

Table 1: Organocatalytic Asymmetric Reactions with this compound Derivatives

| Catalyst Type | This compound Derivative | Reactant | Product Type | Yield | Stereoselectivity | Ref |

| Diphenylprolinol silyl ether | (E)-5-iodo-1-nitropent-1-ene | Aliphatic aldehydes | Cyclic γ-nitroaldehydes | 40-62% | 93-97% ee, up to >99:1 dr | rwth-aachen.de |

| Binaphthyl-derived amine-thiourea | 4-methyl-1-nitropent-1-ene | 2-hydroxy-1,4-naphthoquinone | Michael adduct | High | 97% ee | beilstein-journals.org |

| Cinchonidine-based catalyst | 4-methyl-1-nitropent-1-ene | Dimethyl malonate | Conjugate addition product | N/A | High | google.com |

| Chiral thiourea | trans-4-methyl-1-nitropent-1-ene | Diethylmalonate | Michael adduct | >98% (batch) | 77% ee (batch) | mdpi.com |

| Squaramide-amine | (E)-1-nitropent-1-ene | Cyclohexanone | Michael adduct | Trace | N/A | researchgate.net |

| Betaine | (E)-1-nitropent-1-ene | Cumene hydroperoxide | Peroxidation product | 40% conversion | N/A | chinesechemsoc.org |

Metal-Ligand Complexes in Asymmetric Reactions

Transition metal complexes featuring chiral ligands are a cornerstone of asymmetric catalysis. Nickel(II) complexes, in particular, have been instrumental in catalyzing enantioselective reactions of this compound.

A series of Ni(II) complexes with novel chiral ligands derived from (1R,2R)‐1,2‐diphenylethane‐1,2‐diamine have been synthesized and their catalytic activity demonstrated in the asymmetric Michael reaction. researchgate.netresearchgate.net The addition of diethyl malonate to this compound in the presence of these complexes leads to the formation of (R)‐diethyl 2‐(1‐nitropenthan‐2‐yl)malonate with up to 91% enantiomeric excess. researchgate.netresearchgate.net This adduct is a key intermediate in the synthesis of the antiepileptic drug brivaracetam. researchgate.netresearchgate.net

Further studies involving a chiral Ni(II) complex with an N,N'-4-fluorobenzylamine armed ligand, (R,R)-166, also showed promising results in the conjugate addition of diethyl malonate to this compound, achieving an 89% ee. rsc.org In a related approach, the reaction between 4-methyl-1-nitropent-1-ene and diethyl malonate was catalyzed by dibromobis[(S, S)-N, N′-dibenzylcyclohexane-1,2-diamine]nickel(II), yielding the (S)-isomer with an enantiomeric excess of 81.8% and a yield of 81.0%. google.com

Table 2: Asymmetric Reactions of this compound Catalyzed by Metal-Ligand Complexes

| Metal Complex | Ligand Type | This compound Derivative | Reactant | Product | Yield | Enantiomeric Excess (ee) | Ref |

| Ni(II) | (1R,2R)‐1,2‐diphenylethane‐1,2‐diamine derivative | This compound | Diethyl malonate | (R)‐diethyl 2‐(1‐nitropenthan‐2‐yl)malonate | N/A | up to 91% | researchgate.netresearchgate.net |

| Ni(II) | (R,R)-166 (N,N'-4-fluorobenzylamine arms) | This compound | Diethyl malonate | (R)-diethyl 2-(1-nitropenthan-2-yl)malonate | N/A | 89% | rsc.org |

| Ni(II) | (S,S)-N,N′-dibenzylcyclohexane-1,2-diamine | 4-methyl-1-nitropent-1-ene | Diethyl malonate | (S)-diethyl 2-(4-methyl-1-nitropent-2-yl)malonate | 81.0% | 81.8% | google.com |

Catalyst Design and Optimization for Specific Transformations

The success of catalytic reactions involving this compound often hinges on the rational design and optimization of the catalyst. For metal-based systems, this involves synthesizing novel chiral ligands to improve activity and selectivity. For example, a series of Ni(II) complexes with ligands derived from (1R,2R)‐1,2‐diphenylethane‐1,2‐diamine were systematically prepared to screen for catalytic activity in the asymmetric Michael reaction. researchgate.net The inclusion of fluorine atoms in the ligand structure, as seen in N,N'-4-fluorobenzylamine-armed Ni(II) complexes, has been explored as a strategy to create moisture- and air-stable pre-catalysts. rsc.org

In the realm of organocatalysis, the design of bifunctional catalysts is a prominent strategy. Binaphthyl-modified chiral bifunctional organocatalysts, which combine a tertiary amine and a thiourea moiety, have been developed for the Michael addition of nucleophiles to nitroalkenes. beilstein-journals.org Similarly, the assembly of two distinct chiral scaffolds, such as pyrrolidine (B122466) and cinchonine, connected by a squaramide linker, represents a strategy to create highly efficient catalysts, although their effectiveness with aliphatic nitroolefins like this compound can be limited. arkat-usa.orgresearchgate.net The development of new catalysts, such as chiral betaines, is also expanding the types of transformations possible, even though their application to this compound remains an area for optimization. chinesechemsoc.orgchinesechemsoc.org

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for its optimization and broader application. For organocatalytic reactions involving this compound derivatives, several activation modes have been identified. The reaction catalyzed by diphenylprolinol silyl ether is proposed to follow an enamine-enamine mechanism. rwth-aachen.derwth-aachen.de Other domino reactions are understood to proceed through combinations of enamine and iminium ion activations. rwth-aachen.de For instance, a proline-based organocatalyst can act as a mild base to deprotonate the γ-proton of (E)-5-iodo-1-nitropent-1-ene, initiating an intramolecular nucleophilic substitution. researchgate.netresearchgate.net

For Ni-catalyzed Michael additions, a transition state has been proposed where asymmetric induction is primarily caused by steric hindrance between the nucleophile and the bulky substituent at the nitrogen atom in the chiral ligand structure. researchgate.net The reaction is believed to proceed via enolization of the dicarbonyl compound, followed by C-C bond formation, and subsequent catalyst regeneration. researchgate.net These mechanistic models provide a framework for rationalizing the observed stereochemical outcomes and for designing more effective catalysts for transformations involving this compound.

Theoretical and Computational Investigations of 1 Nitropent 1 Ene

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are instrumental in elucidating the electronic structure of 1-nitropent-1-ene. The molecule's reactivity is largely dictated by the electronic properties of the conjugated nitroalkene system. The potent electron-withdrawing nature of the nitro group (–NO₂) significantly influences the electron density distribution across the carbon-carbon double bond. This effect is characterized by a substantial delocalization of pi-electron density towards the nitro group, which can be represented by resonance structures.

This electron delocalization results in a polarized C=C bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. The electronic configuration is further defined by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For nitroalkenes, the LUMO is typically low in energy and localized predominantly on the nitroalkene moiety, which is consistent with the compound's high electrophilicity. unibo.it Theoretical calculations, such as those performed using tight-binding band theory or other quantum chemical methods, allow for the detailed analysis of the electron density of states and interatomic bond indices, providing a quantitative picture of the molecule's electronic landscape. researchgate.netresearchgate.net

Mechanistic Elucidation via DFT Calculations

Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of reactions involving this compound. rsc.org These computational methods allow for the mapping of reaction coordinates, identification of intermediates, and calculation of energy barriers, providing a detailed picture of how chemical transformations occur at a molecular level.

A prominent example is the study of the nickel(II)-catalyzed asymmetric Michael addition of diethyl malonate to this compound. researchgate.netresearchgate.net DFT calculations have been employed to support a plausible mechanistic pathway for this reaction. The proposed mechanism involves the formation of an enolate, its subsequent intramolecular nucleophilic attack on the coordinated nitroalkene, and the final protonation of the resulting nitronate complex. researchgate.net These computational models have successfully validated experimental observations by calculating the activation energies and explaining the origins of stereoselectivity. researchgate.net

A critical aspect of mechanistic studies is the analysis of transition states (TS), which represent the highest energy point along a reaction pathway. DFT calculations are used to locate and characterize the geometry and energy of these fleeting structures. For the Ni(II)-catalyzed Michael addition to this compound, computational studies have investigated the transition states for the formation of different stereoisomers, revealing the energetic preferences that lead to the observed product distribution. researchgate.net

Similarly, in cycloaddition reactions, such as the [3+2] cycloaddition (32CA) between nitrones and (E)-1-nitropent-1-ene, DFT is used to explore the potential reaction channels. researchgate.net These studies analyze the transition states corresponding to different regio- and stereochemical approaches, determining which pathway is kinetically favored. The analysis often reveals that these reactions proceed through asynchronous transition states, where the formation of the new chemical bonds is not simultaneous. researchgate.net

Computational chemistry provides powerful predictive tools for understanding the regioselectivity and stereoselectivity of reactions involving this compound. In asymmetric catalysis, DFT calculations can model the interaction between the substrate, the reagent, and the chiral catalyst to explain why one enantiomer or diastereomer is formed preferentially. unibo.it

In the Ni(II)-catalyzed Michael addition, the use of chiral ligands derived from diamines leads to high enantiomeric excesses of the product. researchgate.netrsc.org DFT models explain this by showing how the chiral environment created by the ligand and metal center forces the reactants to adopt a specific orientation in the transition state, which favors one stereochemical outcome over the other. researchgate.net For the reaction between diethyl malonate and this compound, (R)-diethyl 2-(1-nitropentan-2-yl)malonate can be obtained with up to 91% enantiomeric excess (ee). researchgate.net

Another example is the 32CA reaction between (Z)-N-methyl(3,4,5-trimethoxyphenyl)nitrone and (E)-1-nitropent-1-ene, where theoretical studies can rationalize the experimental observation that the 3,4-cis-2,3-arylmethyl-4-nitro-5-propyltetrahydroisoxazole is the dominant product, demonstrating full regio- and stereocontrol. researchgate.net

| Reactant | Catalyst System | Product | Enantiomeric Excess (ee) | Absolute Configuration |

|---|---|---|---|---|

| Diethyl malonate | Ni(II) complex with chiral diamine ligand | Diethyl 2-(1-nitropentan-2-yl)malonate | Up to 91% | (R) |

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity. mdpi.com This theory posits that the capacity for electron density to change along a reaction pathway, rather than molecular orbital interactions, governs reactivity. mdpi.com Within MEDT, the analysis of the global electron density transfer (GEDT) at the transition state helps to classify reactions.

For reactions involving this compound, which is a strong electrophile, MEDT can be applied to analyze its behavior in polar reactions like Michael additions and cycloadditions. researchgate.netresearchgate.netresearchgate.net The high reactivity of conjugated nitroalkenes is attributed to their high global electrophilicity, which promotes significant electron density transfer from a nucleophilic partner. researchgate.net Topological analysis of the electron localization function (ELF) at the transition state can elucidate the precise nature of bond formation, distinguishing between concerted, stepwise, or zwittterionic-type mechanisms. researchgate.net Although specific MEDT studies focused solely on this compound are not prevalent, the principles of the theory are broadly applied to the class of nitroalkenes to which it belongs. researchgate.netresearchgate.netsci-rad.com

Conformational Analysis and Isomerism (e.g., Z/E Isomerism)

This compound can exist as two geometric isomers: (E)-1-nitropent-1-ene and (Z)-1-nitropent-1-ene. uou.ac.in This Z/E isomerism arises from the restricted rotation around the carbon-carbon double bond. The relative stability and properties of these isomers can be investigated using computational methods. lumenlearning.com The (E)-isomer, where the larger propyl and nitro groups are on opposite sides of the double bond, is generally expected to be thermodynamically more stable due to reduced steric hindrance. The (E)-isomer has been characterized using ¹H NMR spectroscopy. uni-regensburg.de

The study of isomerism in related "push-pull" ethylenes (molecules with both electron-donating and electron-withdrawing groups across a double bond) shows that the equilibrium between Z and E isomers can be influenced by factors such as solvent polarity and temperature. csic.esresearchgate.net Dynamic NMR spectroscopy is a key experimental technique for studying the kinetics of Z/E isomerization and determining the energy barriers for rotation around the C=C bond. researchgate.net Computational conformational analysis can complement these experiments by calculating the energy differences between isomers and the rotational energy barriers, providing a complete picture of the molecule's dynamic behavior. lumenlearning.com

Prediction of Reactivity Parameters (e.g., Global Electrophilicity Index)

A key parameter derived from conceptual DFT to predict the reactivity of this compound is the global electrophilicity index (ω). This index quantifies the stabilization in energy when a molecule acquires additional electronic charge from its environment, effectively measuring its electrophilic power. uchile.clresearchgate.net

Conjugated nitroalkenes are recognized as potent electrophiles, a characteristic that is reflected in their high global electrophilicity index values. researchgate.net This high electrophilicity explains their pronounced reactivity towards a wide range of nucleophiles in reactions such as Michael additions and polar cycloadditions. researchgate.netresearchgate.net The global electrophilicity scale allows for the classification of molecules, providing a quantitative basis for predicting reaction feasibility and rates. While a specific value for this compound requires a dedicated calculation, it falls into the category of strong to moderate electrophiles based on the general reactivity of nitroalkenes. uchile.cl

| Classification | Electrophilicity Index (ω) Range (eV) | Typical Examples |

|---|---|---|

| Strong Electrophiles | > 1.50 | Tetracyanoethylene, Dinitrobenzenes |

| Moderate Electrophiles | 0.93 - 1.40 | Maleic anhydride (B1165640), Nitrones |

| Marginal Electrophiles | < 0.93 | Simple alkenes, Azides |

Note: The classification of this compound as a moderate to strong electrophile is based on the known reactivity of nitroalkenes.

Role of 1 Nitropent 1 Ene As a Key Synthetic Intermediate

Building Block for Carbocyclic Compounds

Conjugated nitroalkenes like 1-nitropent-1-ene are effective substrates for the synthesis of various carbocyclic rings. rsc.org Their electron-deficient nature makes them excellent partners in several types of cycloaddition and annulation reactions.

Detailed research has shown that nitroalkenes participate in a variety of reactions to form carbocyclic structures, including:

Diels-Alder Reactions: Acting as dienophiles, nitroalkenes react with conjugated dienes to form six-membered rings. sci-rad.comresearchgate.net The high reactivity of the nitroalkene double bond facilitates these [4+2] cycloadditions. sci-rad.com

Michael Additions: The double bond is susceptible to conjugate addition by a wide range of nucleophiles. This reaction is fundamental in forming new carbon-carbon bonds, which can be followed by intramolecular cyclization to yield carbocyclic products. rsc.org

Cascade Reactions: The unique reactivity of the nitroalkene functional group allows for its use in multi-step cascade reactions, enabling the efficient construction of complex carbocyclic natural products and their analogues. rsc.org

In a specific study, (E)-1-nitropent-1-ene was used as a potential substrate in a phosphoric acid-mediated annulation reaction with 1,3-cyclohexanedione (B196179). acs.org The goal was to synthesize a 4-hydroxyindolin-2-one (B81680) scaffold. However, under the tested conditions, the desired product was not obtained, suggesting that the electron-donating aliphatic propyl group may weaken the electrophilicity of the double bond under these specific acidic conditions, thereby inhibiting the reaction. acs.org This highlights that while the potential for carbocycle synthesis is significant, reaction outcomes are highly dependent on the chosen conditions and substrates.

Precursor for Heterocyclic Architectures

The application of this compound extends prominently into the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. sci-rad.commsu.edu The nitroalkene moiety serves as an excellent electrophile and a precursor for nitrogen-containing rings.

Conjugated nitroalkenes are particularly valuable in [3+2] cycloaddition reactions with three-atom components (TACs), providing a direct route to a diverse range of five-membered heterocyclic systems. sci-rad.com Furthermore, their utility has been demonstrated in forming rings of various sizes. sci-rad.comresearchgate.net

A significant application of this compound is in the synthesis of substituted pyrrolidines, a common five-membered heterocycle. A key example is its use in the asymmetric synthesis of (4R)-4-propylpyrrolidin-2-one, a crucial intermediate for the antiepileptic drug Brivaracetam. acs.orgresearchgate.net

The synthesis begins with the asymmetric Michael addition of diethyl malonate to (E)-1-nitropent-1-ene. researchgate.net This reaction is catalyzed by a chiral Nickel(II) complex, leading to the formation of (R)-diethyl 2-(1-nitropentan-2-yl)malonate with high enantiomeric excess (up to 91% ee). researchgate.net Subsequent reduction of the nitro group using Raney-Ni initiates a cyclization to form the pyrrolidinone ring system. acs.org This is followed by hydrolysis and decarboxylation to yield the target (4R)-4-propylpyrrolidin-2-one. acs.orgresearchgate.net

| Entry | Catalyst Complex | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Ni(II) with L1 Ligand | 72 | 84 |

| 2 | Ni(II) with L2 Ligand | 75 | 88 |

| 3 | Ni(II) with L3 Ligand | 81 | 91 |

| 4 | Ni(II) with L4 Ligand | 65 | 78 |

Beyond this specific application, conjugated nitroalkenes are known to react with various partners like azides, nitrile N-oxides, and diazocompounds in [3+2] cycloadditions to construct a wide variety of nitro-functionalized five-membered heterocycles. sci-rad.comresearchgate.net

The versatility of conjugated nitroalkenes, including this compound, also allows for their participation in the formation of less common ring systems. sci-rad.comresearchgate.net Synthetic methodologies have been developed that utilize nitroalkenes to construct three-, four-, and seven-membered cyclic architectures. sci-rad.comresearchgate.net For instance, gold-catalyzed reactions of related compounds like allenyloximes have been shown to enable the construction of five- to seven-membered cyclic nitrones. organic-chemistry.org Similarly, unprecedented [3+1] cyclizations have been used to create highly strained four-membered dihydrodiazete N-oxides, showcasing the potential for forming diverse ring sizes from related precursors. organic-chemistry.org

Synthesis of Bioactive Molecule Scaffolds and Chemical Probes

The ability to form complex carbocyclic and heterocyclic structures makes this compound a valuable intermediate in the synthesis of bioactive molecules and the chemical probes used to study biological processes. nih.gov

The most prominent example is its role in the synthesis of the antiepileptic drug Brivaracetam, as detailed previously. acs.orgresearchgate.net The key step involves the creation of the (4R)-4-propylpyrrolidin-2-one scaffold, which forms the core of the final drug molecule. acs.orggoogle.com The utility of this synthetic strategy is further underscored by its application to other bioactive compounds. For example, a similar approach using the related 4-methyl-1-nitropent-1-ene is employed in the synthesis of Pregabalin, a drug used to treat neuropathic pain and fibromyalgia. google.comgoogle.com

The nitroalkene unit serves as a versatile handle for introducing functionality. Its use in the synthesis of diverse compound libraries is a key strategy in medicinal chemistry for discovering new drug candidates and chemical probes to investigate molecular pathways. nih.gov

Generation of Reactive Intermediates (e.g., α-Nitroalkyl Radicals)

Beyond its role as an electrophile in ionic reactions, the nitroalkane corresponding to this compound (i.e., 1-nitropentane) is a precursor for generating α-nitroalkyl radicals. These radicals are highly reactive intermediates that can participate in unique carbon-carbon bond-forming reactions. scispace.comdigitellinc.com

One established method involves the deprotonation of the parent nitroalkane (1-nitropentane) to form its aci-nitro anion, which is then oxidized by a one-electron oxidant like ammonium (B1175870) hexanitratocerate(IV) (CAN). scispace.com This process generates an α-nitroalkyl radical (a 1-nitropentyl radical). scispace.com These electrophilic radical species can then be trapped by electron-rich olefins, such as silyl (B83357) enol ethers, in intermolecular addition reactions to form new C-C bonds. scispace.comdigitellinc.com This radical-based strategy complements traditional ionic methods and allows for the synthesis of tertiary and quaternary carbon centers under mild conditions. digitellinc.com The resulting β-nitro ketones are themselves valuable intermediates that can be converted into other functional groups, such as α,β-unsaturated ketones. scispace.com

Green Chemistry Aspects in the Synthesis and Application of 1 Nitropent 1 Ene

Solvent-Free and Aqueous Medium Reaction Systems

The use of organic solvents in chemical synthesis contributes significantly to environmental pollution. Consequently, developing solvent-free or aqueous-based synthetic routes is a key goal of green chemistry.

Solvent-Free Synthesis: Early methods for synthesizing nitroalkanes, the precursors to nitroalkenes like 1-nitropent-1-ene, were often performed without a solvent. thieme-connect.de For instance, the reaction between an alkyl iodide and silver(I) nitrite (B80452) can be conducted by simply mixing the reactants, with external cooling to manage the reaction's exothermicity. thieme-connect.de More contemporary solvent-free approaches include mechanochemical protocols. For example, the 1,2-nitronitrooxylation of alkenes has been achieved using ferric nitrate (B79036) and catalytic TEMPO under solvent-free mechanochemical conditions, highlighting a radical-driven transformation. unibe.ch Another example involves heating a mixture of 2-bromo-2-nitropropane (B1585095) and allyltributylstannane (B1265786) with AIBN to produce 4-methyl-4-nitropent-1-ene. thieme-connect.de

Aqueous Medium Reactions: Water is an attractive solvent for organic synthesis due to its non-toxic, non-flammable, and inexpensive nature. rsc.org The term "on water" refers to reactions where water-insoluble reactants are vigorously stirred to form an aqueous suspension, often leading to enhanced reaction rates and selectivities. rsc.org The development of methods using carbonyl iron powder (CIP) under micellar catalysis conditions in water for the reduction of nitro groups presents a commercially viable, inexpensive, and safe alternative to traditional methods. escholarship.org

The synthesis of this compound itself has been demonstrated in an aqueous ethanol (B145695) solution. An aqueous sodium hydroxide (B78521) solution is added to a solution of isovaleraldehyde (B47997) and nitromethane (B149229) in ethanol at 0 °C to yield the target compound. google.com Furthermore, magnesium-catalyzed Knoevenagel condensation reactions have been successfully performed in aqueous media, providing an eco-friendly route to electrophilic alkenes. researchgate.net

Catalyst Reusability and Sustainable Catalysis

Nanoparticles are frequently employed as reusable catalysts due to their high surface area and catalytic performance. researchgate.net For instance, palladium nanoparticles have been used as a reusable catalyst for the synthesis of pyran derivatives and can be reused at least four times without a significant loss of activity. scirp.org Similarly, a novel spinel-type Pd₀.₁Cu₀.₉Co₂O₄ nano-flake material has shown excellent reusability, maintaining its catalytic integrity for up to ten cycles in Heck and Suzuki coupling reactions. frontiersin.org Kaolin, an inexpensive and naturally occurring clay mineral, has also been demonstrated as an efficient and reusable catalyst for the one-pot synthesis of dihydropyrimidinones, showing consistent activity over five runs. iau.ir

In the context of this compound transformations, Ni(II) complexes with chiral ligands have been used to catalyze the asymmetric Michael addition of diethyl malonate to this compound. researchgate.net While specific reusability data for this exact reaction is not detailed, the broader field emphasizes the development of catalysts that can be easily separated and reused. researchgate.net For example, magnetic nanocatalysts offer a straightforward separation method using an external magnetic field, allowing for their reuse without significant loss of efficiency. researchgate.net

Atom Economy and Waste Minimization in this compound Transformations

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. High atom economy is a key principle of green chemistry, aiming to minimize waste at the molecular level.

One-pot and cascade reactions are particularly effective in improving atom economy by combining multiple synthetic steps into a single operation, thereby reducing the need for purification of intermediates and minimizing solvent and energy consumption. acs.org For example, a neoteric enantioselective cascade Michael/acyl transfer reaction of enynones and α-hydroxy aryl ketones has been developed, featuring high atom economy. researchgate.net

In the synthesis involving this compound, transformations that proceed via addition reactions, such as the Michael addition, generally exhibit high atom economy. The Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes, including an analogue of this compound, is a powerful and environmentally friendly method for C-C bond formation. beilstein-journals.org Similarly, the synthesis of pyrrolo[2,3-d]pyrimidines involves a Michael-type addition of a 6-amino-4(3H)-X-pyrimidine to a 1-nitroalk-1-ene, which proceeds in very high yields, indicating good atom economy. google.com

However, some traditional synthetic routes have poor atom economy. For instance, the Stille reaction, which could be used in transformations involving nitroalkenes, suffers from poor atom economy and produces difficult-to-separate tributyltin residues. ucl.ac.uk The development of alternative, more atom-economical methods is a continuous effort in green chemistry.

Development of Environmentally Benign Synthetic Protocols

The overarching goal of green chemistry is to develop synthetic protocols that are inherently safer and more environmentally friendly. This involves considering the entire lifecycle of a chemical process, from the choice of starting materials to the final product and any waste generated.

The use of organocatalysis is a prominent strategy in developing environmentally benign synthetic protocols. Organocatalysts are typically non-toxic, metal-free, and less sensitive to air and moisture compared to many metal-based catalysts. beilstein-journals.org For instance, the organocatalyst-mediated enantioselective conjugate addition of various nucleophiles to nitroalkenes is a powerful and environmentally friendly approach. beilstein-journals.org

Several environmentally benign protocols relevant to this compound have been developed:

Michael Addition: The asymmetric Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes, catalyzed by binaphthyl-derived organocatalysts, provides high yields and excellent enantioselectivity under mild conditions. beilstein-journals.org

Solvent-Free Synthesis: Early syntheses of nitroalkanes were often performed solvent-free, a practice that aligns with modern green chemistry principles. thieme-connect.de

Aqueous Synthesis: The use of water as a solvent, as seen in the magnesium-catalyzed Knoevenagel condensation, offers a green and sustainable approach. researchgate.net

Reusable Catalysts: The development of reusable palladium nanoparticle catalysts for various organic transformations showcases a move towards more sustainable catalytic systems. scirp.org

The shift towards these greener protocols not only minimizes the environmental impact but also often leads to more efficient and cost-effective chemical syntheses. sciencemadness.org

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for 1-Nitropent-1-ene Analogues

The development of new and efficient methods for the synthesis of this compound and its analogues is crucial for expanding their utility in organic chemistry. While classical methods like the Henry reaction (nitroaldol reaction) followed by dehydration are well-established, researchers are exploring more direct and versatile routes. wikipedia.org

One emerging trend is the use of alkene cross-metathesis . This powerful C-C bond-forming reaction, utilizing catalysts like Grubbs' second-generation catalyst, allows for the direct coupling of simple aliphatic nitroalkanes with a variety of alkenes. organic-chemistry.orgnih.gov This approach offers a modular and efficient pathway to highly functionalized nitroalkenes that might be challenging to prepare using traditional methods. organic-chemistry.orgnih.gov For instance, the cross-metathesis of a simple nitroalkane with a substituted alkene can introduce diverse functionalities into the final product with high predictability. organic-chemistry.org

Another area of interest is the direct nitration of alkenes . While this can be challenging due to selectivity issues, new reagents and conditions are being investigated. wikipedia.orgnih.gov For example, the use of reagents like nitryl iodide, generated in situ, or solid-supported nitrating agents like Clayfen (iron(III) nitrate (B79036) on montmorillonite (B579905) clay) have shown promise in achieving direct nitration under milder conditions. wikipedia.org

Furthermore, the elimination of small molecules from saturated nitro compounds remains a viable and often high-yielding strategy. sci-rad.com Research in this area focuses on developing milder and more selective elimination conditions, such as base-catalyzed dehydrohalogenation or the pyrolysis of nitro-compound derivatives, to access a wider range of nitroalkene analogues. sci-rad.comresearchgate.net A specific example includes the pyrolysis of N-(2-nitroamyl)-diethyl-amine hydrochloride to produce 2-nitropent-1-ene. researchgate.net

| Method | Description | Key Advantages |

| Alkene Cross-Metathesis | Catalytic reaction between a nitroalkane and an alkene to form a new nitroalkene. organic-chemistry.orgnih.gov | High functional group tolerance, modularity, and predictable selectivity. organic-chemistry.org |

| Direct Alkene Nitration | Introduction of a nitro group directly onto an alkene backbone. wikipedia.orgnih.gov | Potentially more atom-economical. |

| Elimination Reactions | Removal of small molecules (e.g., H2O, HX) from saturated nitro compounds. sci-rad.com | Often high-yielding and applicable to a broad scope of substrates. sci-rad.com |

Exploration of Undiscovered Reactivity Modes

While the Michael addition and Diels-Alder reactions of nitroalkenes are well-documented, the quest for novel reactivity patterns is a key driver of future research. wikipedia.orgresearchgate.net The unique electronic properties of the nitroalkene moiety, with its electron-withdrawing nitro group activating the double bond, suggest that a wealth of untapped reactivity exists. wikipedia.orgsci-rad.com

One area of exploration is the participation of nitroalkenes in cascade or domino reactions . These processes, where a single synthetic operation triggers a sequence of bond-forming events, offer a highly efficient means of rapidly building molecular complexity. rsc.orgacs.org For example, Morita-Baylis-Hillman (MBH) adducts derived from nitroalkenes can undergo cascade reactions with active methylene (B1212753) compounds to regioselectively form functionalized furans. rsc.org

Another emerging frontier is the use of nitroalkenes in [3+2] and other cycloaddition reactions beyond the classic Diels-Alder paradigm. sci-rad.comresearchgate.net These reactions provide access to a diverse array of five-membered and other heterocyclic systems, which are prevalent motifs in pharmaceuticals and natural products. sci-rad.comresearchgate.net The ability of the nitro group to act as both an activating group and a potential leaving group opens up various annulation pathways. researchgate.net

The direct γ-functionalization of β-alkyl nitroalkenes represents a significant challenge and an area of active investigation. researchgate.net Developing methods to selectively deprotonate and functionalize the γ-position of compounds like this compound would provide a novel disconnection for synthetic planning. researchgate.net

Advanced Computational Modeling for Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of chemical systems. mdpi.comresearchgate.net For this compound and its reactions, advanced computational modeling offers several promising avenues for future research.

Mechanistic Elucidation: DFT calculations can provide detailed insights into reaction mechanisms, helping to rationalize observed stereochemical outcomes and regioselectivity. researchgate.netmdpi.comuni-regensburg.de For instance, computational studies can model transition state structures to explain the diastereoselectivity in organocatalytic reductions of nitroalkenes. mdpi.com Furthermore, DFT can be used to investigate the mechanisms of complex cycloaddition reactions, distinguishing between concerted and stepwise pathways. researchgate.netmdpi.comnih.gov

Predicting Reactivity and Selectivity: Conceptual DFT provides a framework for quantifying the electrophilic and nucleophilic character of reactants, allowing for the prediction of their behavior in reactions like the Diels-Alder cycloaddition. mdpi.com By calculating global and local reactivity indices, researchers can anticipate how substituents will influence the polarity and course of a reaction. mdpi.com

Catalyst Design: Computational modeling can aid in the rational design of new catalysts. By simulating the interactions between a catalyst and a substrate like this compound, researchers can optimize catalyst structures to enhance activity and selectivity. unimi.it This in silico approach can accelerate the discovery of more efficient and stereoselective catalytic systems.

| Computational Application | Research Focus |

| Mechanistic Elucidation | Understanding reaction pathways, transition states, and stereochemical outcomes. researchgate.netmdpi.comuni-regensburg.denih.gov |

| Reactivity Prediction | Using conceptual DFT to predict electrophilicity, nucleophilicity, and regioselectivity. mdpi.com |

| Catalyst Design | In silico design and optimization of catalysts for enhanced performance. unimi.it |

Chemo- and Regioselective Functionalization Strategies

Achieving high levels of chemo- and regioselectivity is a central goal in modern organic synthesis. For a molecule like this compound with multiple reactive sites, developing strategies to selectively functionalize one part of the molecule while leaving others untouched is of paramount importance.

Future research will likely focus on catalyst-controlled regioselectivity . By carefully choosing the catalyst, it is possible to direct a reaction to a specific outcome. nih.gov For example, different metal catalysts can steer the carbocyclization of alkynyl ketones towards either 5-exo-dig or 6-endo-dig pathways, yielding different ring systems. nih.gov Similar principles can be applied to the reactions of this compound analogues.

The development of orthogonal protecting group strategies will also be crucial. By selectively protecting certain functional groups, chemists can direct reactivity to a desired position on the molecule.

Furthermore, exploring the influence of directing groups is a promising avenue. A functional group strategically placed within a this compound analogue could coordinate to a catalyst and direct the reaction to a specific site, thereby controlling the regioselectivity of the transformation.

Design of New Catalytic Systems for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of medicinal chemistry and materials science. Asymmetric catalysis offers the most efficient route to such molecules. The development of new catalytic systems for the asymmetric functionalization of this compound and its derivatives is a major focus of current and future research.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules to catalyze reactions with high enantioselectivity. mdpi.com For reactions involving nitroalkenes, a wide variety of chiral organocatalysts, including prolinamides, thioureas, and squaramides, have been developed. mdpi.comlookchem.comarkat-usa.org Future work will involve the design of novel bifunctional catalysts that can simultaneously activate both the nucleophile and the electrophile (the nitroalkene) to achieve even higher levels of stereocontrol. lookchem.com

Transition metal catalysis also plays a vital role in the asymmetric functionalization of nitroalkenes. Chiral nickel(II) complexes, for example, have been shown to be effective catalysts for the asymmetric Michael addition of malonates to this compound. researchgate.netacs.org The development of new chiral ligands for various transition metals will continue to be a priority, aiming to improve enantioselectivity, broaden the substrate scope, and reduce catalyst loading. researchgate.netacs.orgresearchgate.net

The combination of different catalytic modes, such as dual catalysis involving both a metal catalyst and an organocatalyst, represents an exciting frontier. This approach can enable novel transformations that are not possible with a single catalyst system.

| Catalytic System | Key Features |

| Organocatalysis | Metal-free, often robust, and capable of promoting a wide range of asymmetric transformations. mdpi.comlookchem.comarkat-usa.org |

| Transition Metal Catalysis | High catalytic activity and the potential for unique reactivity patterns through ligand design. researchgate.netacs.orgacs.orgresearchgate.net |

| Dual Catalysis | Combination of two catalytic cycles to enable novel and complex transformations. |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Nitropent-1-ene, and how can reproducibility be ensured?

- Methodological Answer : The Henry reaction and nitroalkene synthesis via dehydration of nitro alcohols are common methods. For example, (E)-1-Nitropent-1-ene was synthesized with a 35% yield using a nitroaldol-dehydration sequence, confirmed by NMR (δH 7.31–7.24 ppm for the nitrovinyl proton) . To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst) and validate purity via spectral comparison with literature data. Include full experimental details (e.g., molar ratios, workup steps) in the "Materials and Methods" section, adhering to journal guidelines for replicability .

Q. How should researchers characterize this compound to confirm its structural identity?

- Methodological Answer : Use a combination of NMR, NMR, and IR spectroscopy. Key spectral markers include:

- NMR: δ 7.31–7.24 (m, 1H, nitrovinyl proton), 0.98 ppm (t, 3H, terminal methyl) .

- IR: Peaks at 1650 cm (C=C stretching) and 1526 cm (NO asymmetric stretching) .

Compare data with published spectra and report deviations (e.g., solvent effects) in supplementary materials .

Q. What safety considerations are critical when handling this compound in the lab?

- Methodological Answer : Nitroalkenes are potential irritants and reactive intermediates. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers away from reducing agents. Include a risk assessment in the experimental design and comply with institutional safety protocols .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved during characterization?

- Methodological Answer : Discrepancies (e.g., NMR chemical shifts) may arise from stereoisomerism or solvent polarity. For example, (E)- and (Z)-isomers exhibit distinct splitting patterns (e.g., coupling constants Hz for trans protons) . Use NOESY or computational modeling (DFT) to confirm geometry. If contradictions persist, re-evaluate purification steps (e.g., column chromatography solvents) and report unresolved issues in the "Discussion" section .

Q. What strategies optimize the low yield (35%) observed in nitroaldol-dehydration synthesis of this compound?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. Variables include:

- Catalyst : Test Lewis acids (e.g., MgSO) or organocatalysts to enhance dehydration efficiency.